3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride
Overview
Description
3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with a suitable nitrile oxide precursor to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups onto the oxadiazole ring .
Scientific Research Applications
3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Materials Science: The compound is explored for its potential use in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride
- 5-Chloromethyl-3-isopropyl-1,2,4-oxadiazole
- 3-Aminomethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
Uniqueness
3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is unique due to its specific structural features, such as the isopropyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPREROSMQXAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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